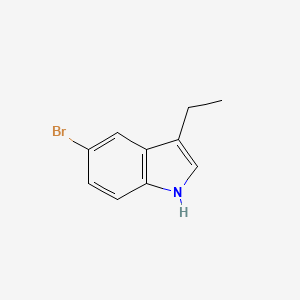

5-bromo-3-ethyl-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

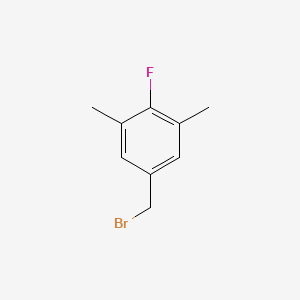

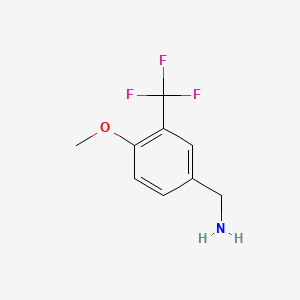

5-bromo-3-ethyl-1H-indole is a derivative of indole, which is a heterocyclic compound. The indole structure is present in many important synthetic drug molecules and has been found to bind with high affinity to multiple receptors, making it useful in developing new derivatives .

Synthesis Analysis

The synthesis of 5-bromo-3-ethyl-1H-indole and its derivatives often involves electrophilic substitution at the 1st position of the indole with various halides . Another method involves the use of a straightforward synthetic approach to create 5-bromosubstituted derivatives of indole phytoalexins .Molecular Structure Analysis

The molecular structure of 5-bromo-3-ethyl-1H-indole is similar to that of other indole derivatives. It has a molecular weight of 196.04 and its structure includes a benzenoid nucleus with 10 π-electrons, making it aromatic in nature .Chemical Reactions Analysis

5-bromo-3-ethyl-1H-indole can undergo various chemical reactions. For instance, it can be used as a reactant in the synthetic preparation of hydroxyindolecarboxylates by Baeyer-Villiger oxidation . It can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

5-bromo-3-ethyl-1H-indole is a solid compound . It has a molecular weight of 224.10, a Monoisotopic mass of 222.99966, and a Topological Polar Surface Area of 4.9 .Aplicaciones Científicas De Investigación

Analgesic Applications

The compound has been identified as a potent analgesic agent. One study found that a derivative of 5-bromo-3-ethyl-1H-indole was equipotent to the standard analgesic diclofenac sodium, suggesting its potential as a pain-relieving drug .

Anticancer Activity

Research suggests that derivatives of 5-bromo-3-ethyl-1H-indole, such as 3-Bromo-1-Ethyl-1H-Indole, show promise in the design of new anticancer agents. These compounds exhibit cytotoxicity against cancer cells and may offer advantages over current commercial anticancer drugs .

Synthesis of Derivatives

The compound serves as a precursor for the synthesis of various indole derivatives. These derivatives have applications in creating new molecules with potential biological activities .

Biological Activity in Disease Treatment

Indole derivatives, including those related to 5-bromo-3-ethyl-1H-indole, are increasingly recognized for their biological activities in treating diseases such as cancer and microbial infections .

Drug Discovery

The diversity of small molecule libraries, including 5-bromo-substituted derivatives of indole phytoalexins, is crucial for drug discovery. The straightforward synthetic approach to these derivatives aids in the exploration of new drug candidates .

Pharmacological Activity

Indole derivatives have a wide range of pharmacological activities due to their diverse biological and clinical applications. They are involved in plant hormone production and have shown significant pharmacological activity in various studies .

Direcciones Futuras

Mecanismo De Acción

Target of Action

5-Bromo-3-ethyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives can inhibit various viruses, including influenza a and coxsackie b4 virus . This suggests that 5-bromo-3-ethyl-1H-indole may interact with its targets in a way that inhibits the replication or function of these viruses.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways . For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants , indicating that indole derivatives may play a role in this pathway.

Pharmacokinetics

The physical and chemical properties of indole derivatives suggest that they may have good bioavailability .

Result of Action

One study found that a compound similar to 5-bromo-3-ethyl-1h-indole emerged as a potent analgesic agent, suggesting that 5-bromo-3-ethyl-1h-indole may have similar effects .

Action Environment

The action of 5-bromo-3-ethyl-1H-indole can be influenced by environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Furthermore, the effectiveness of 5-bromo-3-ethyl-1H-indole may vary depending on the specific biological environment in which it is used .

Propiedades

IUPAC Name |

5-bromo-3-ethyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-2-7-6-12-10-4-3-8(11)5-9(7)10/h3-6,12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAOBGFMQZTFAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC2=C1C=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-3-ethyl-1H-indole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine](/img/structure/B1318907.png)